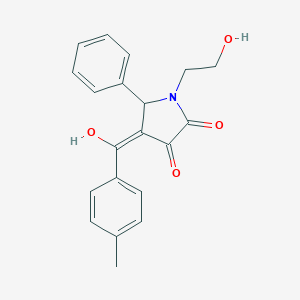

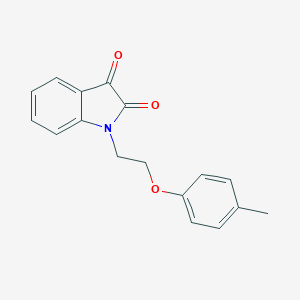

![molecular formula C20H21NO4 B367260 1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-60-7](/img/structure/B367260.png)

1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dioxanes are a type of organic compound that are part of a larger class known as heterocycles . They are six-membered rings with two oxygen atoms and four carbon atoms . The presence of the methoxybenzyl and indolin groups suggests that this compound may have interesting chemical properties and potential applications in various fields.

Synthesis Analysis

1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The specific synthesis of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would likely involve the reaction of these precursors with appropriate functional groups.Molecular Structure Analysis

The molecular structure of 1,3-dioxanes is a six-membered ring with two oxygen atoms and four carbon atoms . The specific structure of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would include additional functional groups attached to this basic ring structure.Chemical Reactions Analysis

1,3-Dioxanes are stable to a variety of nucleophiles and bases . They can be deprotected by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,3-dioxanes, these properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1’-(2-Methoxybenzyl)-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one” would depend on its exact structure.Aplicaciones Científicas De Investigación

Polymer Electrolytes for Lithium-Metal Batteries

The compound has been utilized in the synthesis of polymer electrolytes for high-voltage lithium-metal batteries (LMBs). By in-situ polymerization of 1,3-dioxane derivatives, researchers have developed highly compatible polymer electrolytes that enable stable operation at 4.5 V . These electrolytes exhibit excellent oxidation stability and compatibility with lithium metal, contributing to dense and smooth lithium deposition and over 1300 hours of plating/stripping reversibility .

Organocatalysis

In the field of organocatalysis, 1,3-dioxane-2-ones, a related structural motif to the compound , serve as key intermediates for the stereoselective synthesis of 1,2- and 1,3-diols . These intermediates are pivotal in creating complex molecular architectures, which are essential in the development of pharmaceuticals and fine chemicals.

Material Sciences

The structural features of 1,3-dioxane-2-ones are exploited in material sciences, particularly in the creation of polycarbonates . These materials are known for their transparency, durability, and are widely used in the production of lenses, digital disks, and safety equipment.

Natural Product Synthesis

This compound’s framework is instrumental in the synthesis of natural products. The dioxane ring system is often found in bioactive natural compounds, and its synthetic analogs are valuable for probing biological pathways and drug discovery efforts .

Synthetic Methodology Development

Researchers leverage the reactivity of 1,3-dioxane-2-ones for developing new synthetic methodologies. These compounds are frequently used as building blocks for constructing cyclic carbonates and other value-added chemicals .

Energy Storage Material Research

The compound’s derivatives are researched for their potential in energy storage materials. Their stability and electrochemical properties make them suitable candidates for developing new types of batteries and supercapacitors .

Environmental Science

In environmental science, the compound’s derivatives are explored for their ability to form solid electrolytes, which can significantly enhance the safety profile of batteries, reducing the risk of flammability and volatility associated with liquid electrolytes .

High-Energy-Density Battery Design

The molecular structure of 1,3-dioxane derivatives is fine-tuned to improve the oxidative stability and compatibility with lithium metal in high-energy-density batteries. This advancement provides new directions for designing polymer electrolytes in high-capacity battery applications .

Propiedades

IUPAC Name |

1'-[(2-methoxyphenyl)methyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14-8-9-17-16(12-14)20(24-10-5-11-25-20)19(22)21(17)13-15-6-3-4-7-18(15)23-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKLKYMUPZVHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Methoxybenzyl)-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)

![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)

![1-[3-(2-Chlorophenoxy)propyl]indole-2,3-dione](/img/structure/B367210.png)

![1-[2-(2-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367212.png)